(4-Propan-2-yloxycarbonylphenyl)methyl 2-(methylamino)benzoate
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Overview
Description
(4-Propan-2-yloxycarbonylphenyl)methyl 2-(methylamino)benzoate is a complex organic compound that features both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propan-2-yloxycarbonylphenyl)methyl 2-(methylamino)benzoate typically involves a multi-step process. One common route includes the esterification of 4-(propan-2-yloxycarbonyl)benzoic acid with 2-(methylamino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4-Propan-2-yloxycarbonylphenyl)methyl 2-(methylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines or esters, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (4-Propan-2-yloxycarbonylphenyl)methyl 2-(methylamino)benzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ester and amine groups make it a versatile molecule for probing biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure allows for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its functional groups make it a valuable building block for creating new materials with desirable properties.
Mechanism of Action
The mechanism of action of (4-Propan-2-yloxycarbonylphenyl)methyl 2-(methylamino)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-2-(propan-2-yloxy)phenyl)methanamine: This compound shares a similar core structure but lacks the ester group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar amine group but differs in its overall structure.
3,4-Methylenedioxyphenylpropan-2-one: This compound has a different functional group arrangement but shares some structural similarities.
Uniqueness
(4-Propan-2-yloxycarbonylphenyl)methyl 2-(methylamino)benzoate is unique due to its combination of ester and amine functional groups. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Properties
IUPAC Name |
(4-propan-2-yloxycarbonylphenyl)methyl 2-(methylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13(2)24-18(21)15-10-8-14(9-11-15)12-23-19(22)16-6-4-5-7-17(16)20-3/h4-11,13,20H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUFYOIWSVTGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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